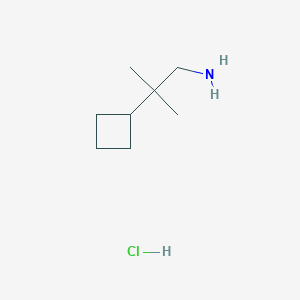
7-epi-熊去氧胆酸 3-熊去氧胆酸酯
描述
7-epi-Obeticholic Acid 3-Obeticholate Ester is a synthetic metabolite of 7-epi-Obeticholic acid, which is an intermediate in the synthesis of Obeticholic acid . It is a dimer of Obeticholic Acid . The CAS Number for this compound is 1908444-28-9 .
Synthesis Analysis
7-epi-Obeticholic acid 3-obeticholate ester is synthesized using a custom synthesis or by using a drug development process that includes analytical methods such as HPLC .Molecular Structure Analysis
The molecular formula of 7-epi-Obeticholic Acid 3-Obeticholate Ester is C52H86O7 . The molecular weight is 823.24 g/mol .科学研究应用
在 NAFLD/NASH 治疗中的作用
非酒精性脂肪性肝病 (NAFLD) 是一种普遍存在的疾病,可发展为肝硬化和肝细胞癌。熊去氧胆酸,一种与“7-epi-熊去氧胆酸 3-熊去氧胆酸酯”密切相关的化合物,在治疗 NAFLD 及其更严重的类型非酒精性脂肪性肝炎 (NASH) 中显示出前景。REGENERATE 试验显示,以 25 mg 的剂量每天给 NASH 成年患者服用 18 个月,熊去氧胆酸显着减少了纤维化。这一发现强调了胆汁酸信号调节剂在管理肝病中的潜力 (S. Attia, S. Softic, M. Mouzaki, 2020).
法尼醇 X 受体 (FXR) 激活
法尼醇 X 受体 (FXR) 是原发性胆汁性肝硬化 (PBC) 和 NASH 等肝病的关键靶点。熊去氧胆酸 (OCA) 通过激活 FXR,已显示出显着改善 PBC 患者预后的肝脏生化指标。这强调了 FXR 激动剂(包括“7-epi-熊去氧胆酸 3-熊去氧胆酸酯”等衍生物)在肝病治疗中的相关性。它突出了对具有改善的药代动力学和药效学特性的合成非甾体 FXR 激动剂的持续探索,旨在减轻与 OCA 相关的胆固醇相关副作用 (C. Gege, O. Kinzel, Christoph Steeneck, A. Schulz, C. Kremoser, 2014).
对原发性胆汁性胆管炎 (PBC) 的影响
在 PBC(一种以胆管破坏为特征的肝病)的背景下,熊去氧胆酸已被批准作为二线治疗。它用于对一线治疗熊脱氧胆酸 (UDCA) 反应不足的患者。这表明“7-epi-熊去氧胆酸 3-熊去氧胆酸酯” 在改善 PBC 的生化指标甚至患者预后方面具有潜在的应用领域 (N. Cazzagon, A. Floreani, 2021).
生物技术应用
除了其临床应用之外,像“7-epi-熊去氧胆酸 3-熊去氧胆酸酯”这样的化合物的生产和功能化反映了生物技术对利用此类分子的更广泛兴趣。例如,乳酸(可从中衍生出乳酸酯)展示了生物技术途径在生产有价值的化学品方面的潜力。该领域还可能包括探索衍生物在各种应用中的用途,包括可生物降解材料和化学合成中的中间体 (Chao Gao, Cuiqing Ma, P. Xu, 2011).
作用机制
Target of Action
The primary target of 7-epi-Obeticholic Acid 3-Obeticholate Ester is the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation .
Mode of Action
7-epi-Obeticholic Acid 3-Obeticholate Ester is a potent agonist of FXR . By activating FXR, it can reduce the accumulation of toxic bile acids in the liver, improve insulin sensitivity, and reduce hepatic inflammation and fibrosis .
Biochemical Pathways
The activation of FXR by 7-epi-Obeticholic Acid 3-Obeticholate Ester affects the biochemical pathways related to bile acid homeostasis, lipid metabolism, and inflammation . The downstream effects include the reduction of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis .
Pharmacokinetics
One of the most promising derivatives of 7-epi-Obeticholic Acid is the 3-Obeticholate Ester, which is a prodrug that is rapidly converted to 7-epi-Obeticholic Acid in vivo . This esterification strategy enhances the bioavailability and pharmacokinetic properties of 7-epi-Obeticholic Acid, allowing for more efficient delivery and targeted activation of FXR .
Result of Action
The result of the action of 7-epi-Obeticholic Acid 3-Obeticholate Ester is the reduction of the accumulation of toxic bile acids in the liver, improvement in insulin sensitivity, and reduction in hepatic inflammation and fibrosis . These effects can potentially have therapeutic benefits in the treatment of various liver diseases .
未来方向
生化分析
Biochemical Properties
7-epi-Obeticholic acid 3-obeticholate ester plays a significant role in biochemical reactions by acting as a potent agonist of the farnesoid X receptor (FXR). This receptor is crucial for maintaining bile acid homeostasis, lipid metabolism, and inflammation regulation. The compound interacts with various enzymes, proteins, and other biomolecules, including bile acid transporters and metabolic enzymes. By activating FXR, 7-epi-Obeticholic acid 3-obeticholate ester reduces the accumulation of toxic bile acids in the liver, improves insulin sensitivity, and decreases hepatic inflammation and fibrosis .
Cellular Effects
7-epi-Obeticholic acid 3-obeticholate ester influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of FXR by 7-epi-Obeticholic acid 3-obeticholate ester leads to changes in the expression of genes involved in bile acid synthesis, transport, and detoxification. Additionally, it impacts lipid metabolism and inflammatory responses in liver cells, contributing to improved liver function and reduced disease progression .
Molecular Mechanism
The molecular mechanism of 7-epi-Obeticholic acid 3-obeticholate ester involves its binding to the farnesoid X receptor (FXR). Upon binding, the compound activates FXR, leading to the transcriptional regulation of target genes involved in bile acid metabolism, lipid homeostasis, and inflammation. This activation results in the inhibition of bile acid synthesis, increased bile acid transport and excretion, and reduced hepatic inflammation and fibrosis. The compound’s effects on gene expression and enzyme activity contribute to its therapeutic potential in liver diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-epi-Obeticholic acid 3-obeticholate ester change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-epi-Obeticholic acid 3-obeticholate ester is rapidly converted to 7-epi-Obeticholic acid in vivo, enhancing its bioavailability and pharmacokinetic properties. Long-term exposure to the compound has been associated with sustained activation of FXR and continuous improvement in liver function and metabolic parameters .
Dosage Effects in Animal Models
The effects of 7-epi-Obeticholic acid 3-obeticholate ester vary with different dosages in animal models. At lower doses, the compound effectively activates FXR and improves liver function without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential liver toxicity and disruption of normal metabolic processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
7-epi-Obeticholic acid 3-obeticholate ester is involved in several metabolic pathways, primarily related to bile acid metabolism. The compound interacts with enzymes and cofactors responsible for bile acid synthesis, transport, and detoxification. By activating FXR, 7-epi-Obeticholic acid 3-obeticholate ester modulates the expression of genes encoding these enzymes, leading to changes in metabolic flux and metabolite levels. This regulation helps maintain bile acid homeostasis and prevents the accumulation of toxic bile acids in the liver .
Transport and Distribution
The transport and distribution of 7-epi-Obeticholic acid 3-obeticholate ester within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by liver cells, where it exerts its effects on bile acid metabolism and liver function. The esterification of 7-epi-Obeticholic acid enhances its bioavailability and targeted delivery to the liver, ensuring efficient activation of FXR and therapeutic benefits .
Subcellular Localization
The subcellular localization of 7-epi-Obeticholic acid 3-obeticholate ester is primarily within the liver cells, where it interacts with FXR and other biomolecules involved in bile acid metabolism. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and endoplasmic reticulum. Post-translational modifications and targeting signals may direct the compound to these compartments, ensuring its proper function and therapeutic effects .
属性
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O7/c1-9-33-41-27-31(53)19-23-51(41,7)39-21-25-50(6)36(14-16-37(50)45(39)47(33)57)30(4)12-18-44(56)59-32-20-24-52(8)40-22-26-49(5)35(29(3)11-17-43(54)55)13-15-38(49)46(40)48(58)34(10-2)42(52)28-32/h29-42,45-48,53,57-58H,9-28H2,1-8H3,(H,54,55)/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41+,42+,45+,46+,47-,48-,49-,50-,51-,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVDKNEYRWTNW-GBWJVFIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC5CCC6(C7CCC8(C(C7C(C(C6C5)CC)O)CCC8C(C)CCC(=O)O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O[C@@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7[C@@H]([C@@H]([C@@H]6C5)CC)O)CC[C@@H]8[C@H](C)CCC(=O)O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908444-28-9 | |
| Record name | 7-epi-Obeticholic acid 3-obeticholate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1908444289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-EPI-OBETICHOLIC ACID 3-OBETICHOLATE ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V5HIB7ESR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


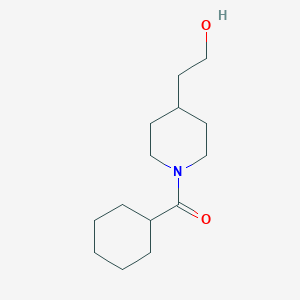

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)
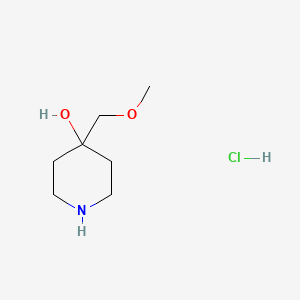
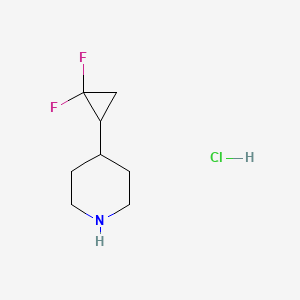
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
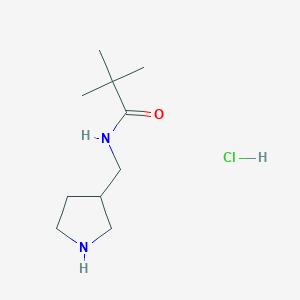
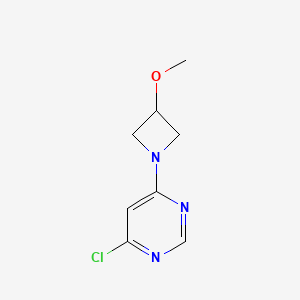
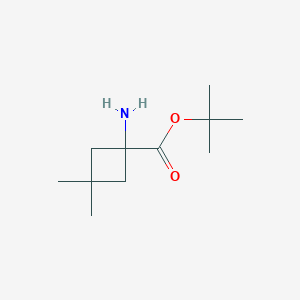
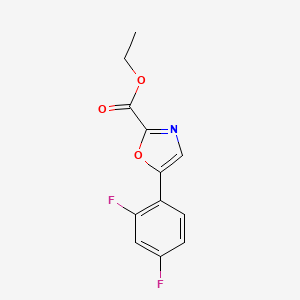

![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
